Although specific details of the synthesis of N-(4-Hydroxyphenyl-d4)retinamide are not provided in the papers, the synthesis of its non-deuterated analogue, 4-HPR, has been described. [] The synthesis typically involves reacting retinoic acid or its derivatives with 4-aminophenol or its protected derivatives. [] The reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. []
4-HPR can undergo various chemical reactions, including oxidation, hydrolysis, and metabolism. [, , ] Oxidation of 4-HPR can lead to the formation of its 4-oxo metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR). [, ] This metabolite has been shown to exhibit enhanced anticancer activity compared to the parent drug. [, ] Hydrolysis of 4-HPR can occur under acidic or basic conditions, leading to the cleavage of the amide bond and the formation of retinoic acid and 4-aminophenol. [] 4-HPR is also metabolized in vivo, primarily in the liver, through various enzymatic reactions, including oxidation, glucuronidation, and methylation. [, ]
4-HPR is known to have pleiotropic effects, meaning it can influence multiple cellular processes. [] Its mechanism of action is complex and not fully understood, but several key mechanisms have been identified:
4-HPR is a yellow, crystalline powder that is practically insoluble in water. [, ] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. [] 4-HPR has a molecular weight of 391.5 g/mol. [] It is relatively stable under dry conditions but can be susceptible to degradation upon exposure to light, heat, and oxidizing agents. []
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7